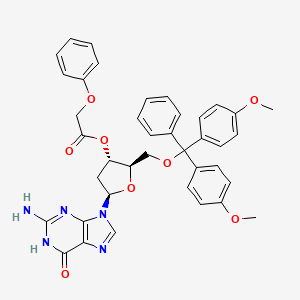![molecular formula C24H28N2S2 B13748229 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline is an organic compound with a complex structure that includes multiple aromatic rings and amino groups
Vorbereitungsmethoden
The synthesis of 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the coupling of aromatic rings through a series of reactions such as Suzuki coupling or Ullmann coupling.
Introduction of amino groups: Amino groups are introduced through nitration followed by reduction or direct amination reactions.
Addition of ethylsulfanylmethyl groups:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline can be compared with other similar compounds such as:
4,4’'-Diaminoquaterphenyl: This compound has a similar core structure but lacks the ethylsulfanylmethyl groups, making it less versatile in certain applications.
Bis(4-aminophenyl) ether: This compound is used as a cross-linking agent and has applications in the preparation of polyimide silica composite membranes, but it does not have the same range of chemical reactivity as this compound.
The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C24H28N2S2 |
|---|---|
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline |
InChI |
InChI=1S/C24H28N2S2/c1-3-27-15-19-13-24(18-7-11-22(26)12-8-18)20(16-28-4-2)14-23(19)17-5-9-21(25)10-6-17/h5-14H,3-4,15-16,25-26H2,1-2H3 |
InChI-Schlüssel |
NOFZAUAZSUDGBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1=CC(=C(C=C1C2=CC=C(C=C2)N)CSCC)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



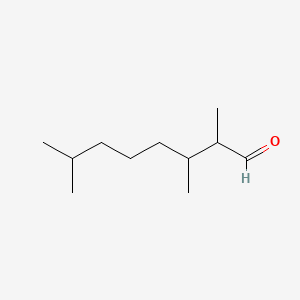
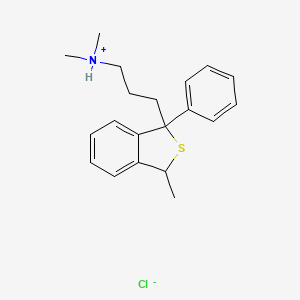

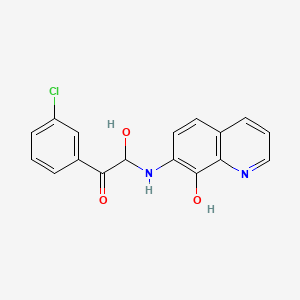
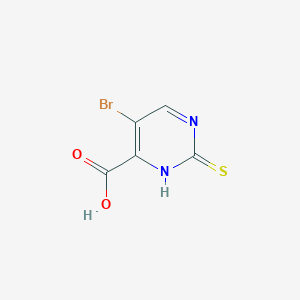
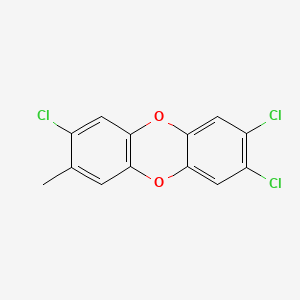
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
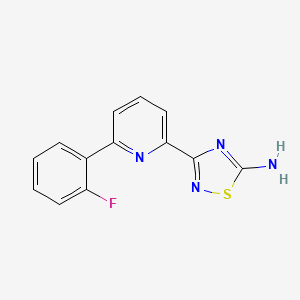
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)
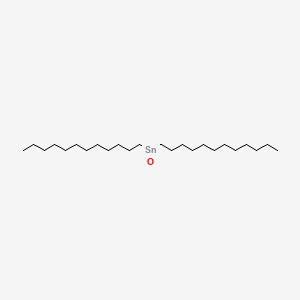
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)

